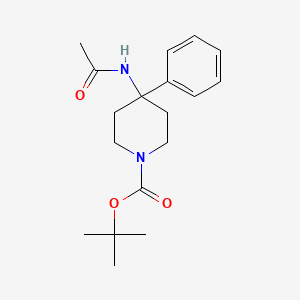

1-Boc-4-Acetamido-4-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-14(21)19-18(15-8-6-5-7-9-15)10-12-20(13-11-18)16(22)23-17(2,3)4/h5-9H,10-13H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWHOSORSVGVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697184 | |

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182621-52-9 | |

| Record name | 1,1-Dimethylethyl 4-(acetylamino)-4-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182621-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-acetamido-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Boc 4 Acetamido 4 Phenylpiperidine

Approaches to the Construction of the 4,4-Disubstituted Piperidine (B6355638) Core

The 4,4-disubstituted piperidine framework is a common feature in a variety of pharmacologically active molecules. nih.govgoogle.com Its synthesis has been the subject of extensive research, leading to a diverse array of synthetic strategies. wikipedia.orgchemicalbook.com These methods range from classical cyclization reactions to modern catalytic protocols, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Ring-Closing Reactions and Cyclization Strategies

Intramolecular cyclization is a foundational strategy for assembling the piperidine ring. One of the most established methods for creating 4-piperidone (B1582916) precursors is the Dieckmann condensation. This reaction involves the intramolecular cyclization of aminodicarboxylate esters, followed by hydrolysis and decarboxylation to yield the desired N-substituted-4-piperidone. google.com The process requires careful control of reaction conditions to prevent side reactions like the retro-Dieckmann reaction. google.com

Other cyclization strategies include:

Aza-Michael Reactions: Intramolecular aza-Michael reactions provide a powerful route to piperidine rings. nih.gov

Reductive Cyclization: The reductive cyclization of δ-aminoamides or δ-haloamides can be employed to form the piperidine core. sigmaaldrich.com

Prins-type Cyclizations: Heating a homoallylic amine with reagents like DMSO and HCl can induce a Prins-type cyclization to yield a 4-chloropiperidine, which can be further functionalized. dtic.mil

Multi-component Reactions: The Ugi four-component reaction (Ugi-4CR) offers a highly efficient, one-pot method for generating complex and diverse 1,4,4-trisubstituted piperidines from commercially available starting materials. caymanchem.com

A notable method for preparing the direct precursor, 4-amino-4-phenylpiperidine, involves a multi-step sequence starting from a protected 4-piperidone. The process begins with the formation of a cyanohydrin, followed by reaction with a protected amine, and subsequent addition of a phenyl group via a Grignard reaction. chemicalbook.com

Catalytic Approaches in Piperidine Ring Formation

Modern catalytic methods have significantly advanced the synthesis of piperidine derivatives, often providing higher efficiency and milder reaction conditions.

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and convenient method for producing the corresponding piperidines. sigmaaldrich.com For instance, 4-cyanopyridines can be hydrogenated to yield 4-substituted piperidines. dtic.mil

Palladium-Catalyzed Cross-Coupling: The Suzuki coupling reaction has been effectively used to construct 4-benzyl piperidines. This protocol involves the hydroboration of N-Boc-4-methylenepiperidine followed by a palladium-catalyzed reaction with an appropriate aryl halide, tolerating a wide range of functional groups. dtic.mil

Ruthenium-Catalyzed Cyclization: Ruthenium catalysts have been found to be effective for the cyclization of δ-ketonitriles to form piperidine rings. sigmaaldrich.com

Biocatalytic C-H Oxidation and Cross-Coupling: A novel, streamlined approach combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis. In this two-stage process, an enzyme first selectively hydroxylates the piperidine ring. This is followed by a radical cross-coupling reaction to form new carbon-carbon bonds, simplifying the construction of complex piperidines and reducing the need for protecting groups and expensive precious metal catalysts.

| Method | Description | Key Reagents/Catalysts | Reference(s) |

| Dieckmann Condensation | Intramolecular cyclization of an aminodicarboxylate ester. | Sodium alkoxide | google.com |

| Ugi 4-Component Reaction | One-pot reaction of a ketone, amine, isocyanide, and carboxylic acid. | Various | caymanchem.com |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a piperidine-borane with an aryl halide. | PdCl₂(dppf) | dtic.mil |

| Biocatalytic Oxidation | Enzymatic C-H oxidation followed by nickel-catalyzed cross-coupling. | Enzymes, Nickel | |

| Pyridine (B92270) Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Nickel, Sodium in ethanol | sigmaaldrich.com |

Implementation and Removal of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Chemoselective Protection of the Piperidine Nitrogen

The introduction of the Boc group onto the piperidine nitrogen is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). For a simple secondary amine like piperidine, the reaction is straightforward. However, for more complex substrates, achieving chemoselectivity is critical.

In syntheses starting from precursors like 4-aminopiperidine (B84694) or its derivatives, selective mono-N-Boc protection is essential. Various protocols have been developed to achieve this selectivity. One method involves using an equimolar amount of trifluoroacetic acid (TFA) to block one nitrogen as a salt, followed by the addition of Boc₂O, often with iodine as a catalyst, to protect the free amine. Other methods utilize catalysts like Amberlyst-15 or guanidine (B92328) hydrochloride to promote efficient and selective N-Boc protection under mild conditions. A common laboratory synthesis involves reacting the piperidine derivative with Boc₂O in the presence of a base like potassium carbonate in a solvent mixture such as tetrahydrofuran (B95107) (THF) and water.

Efficient Deprotection Strategies for Subsequent Functionalization

The removal of the Boc group is a crucial step to either arrive at the final product or to allow for further functionalization of the piperidine nitrogen, such as in the synthesis of fentanyl and its analogs. nih.gov The Boc group is characteristically labile to strong acids.

The most common and efficient method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). A typical procedure involves suspending the Boc-protected compound in a 50% TFA/DCM solution. Another widely used method employs 4M hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane. The choice of reagent and conditions can be tailored to the sensitivity of the other functional groups present in the molecule. Following the acidic cleavage, a basic workup is typically required to neutralize the resulting ammonium (B1175870) salt and isolate the free amine.

| Process | Reagents | Solvent | Key Features | Reference(s) |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), K₂CO₃ | THF/H₂O | Standard and reliable method. | |

| Protection | Boc₂O, Triethylamine | Dichloromethane | Used for protecting 4-piperidyl urea (B33335) precursors. | wikipedia.org |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, efficient, and fast cleavage. | |

| Deprotection | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | Effective alternative to TFA. |

Formation and Introduction of the Acetamido Moiety at the C-4 Position

The final key transformation in the synthesis of 1-Boc-4-acetamido-4-phenylpiperidine is the installation of the acetamido group at the quaternary C-4 center. This is most strategically accomplished through the acylation of a 4-amino-4-phenylpiperidine precursor.

A highly effective and convergent route involves the acylation of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP). nih.gov This intermediate is readily prepared via the reductive amination of N-Boc-4-piperidone with aniline, using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).

Once the 1-Boc-4-AP intermediate is obtained, the anilino nitrogen is acylated. While the direct acetylation to form the target compound is a logical step, a closely related transformation is documented in the synthesis of fentanyl. In that synthesis, the 1-Boc-4-AP intermediate is acylated using propionyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). By direct analogy, the acetamido group can be introduced by reacting 1-Boc-4-AP with either acetyl chloride or acetic anhydride (B1165640) under similar basic conditions to yield N-(1-Boc-4-phenylpiperidin-4-yl)acetamide. This final step completes the synthesis of the target molecule.

Stereocontrolled Introduction of the Phenyl Substituent at the C-4 Position

The stereochemistry at the C-4 position, which bears both the phenyl and the acetamido groups, is a critical aspect of the synthesis. Achieving control over the introduction of the phenyl group can be approached through several methods, primarily by using a prochiral precursor such as N-Boc-4-piperidone.

One common strategy is the asymmetric addition of a phenyl nucleophile to the ketone. This can be accomplished using organometallic reagents like phenylmagnesium bromide or phenyllithium (B1222949) in the presence of a chiral ligand or auxiliary. The choice of chiral catalyst is crucial for inducing facial selectivity in the addition to the carbonyl group, leading to the formation of a chiral tertiary alcohol, 1-Boc-4-hydroxy-4-phenylpiperidine, with a high degree of enantiomeric excess. Subsequent stereospecific substitution of the hydroxyl group with an acetamido group, for instance via a Ritter reaction with acetonitrile (B52724), can then proceed with retention of configuration.

Another approach involves the use of chiral derivatizing agents to form diastereomeric intermediates that can be separated chromatographically. For example, the piperidone could be reacted with a chiral amine to form a chiral enamine, which then directs the diastereoselective addition of the phenyl group.

The table below summarizes representative methods for the stereocontrolled synthesis of 4-aryl-4-hydroxypiperidines, a key intermediate class for the target compound.

| Method | Reagent/Catalyst | Substrate | Diastereomeric/Enantiomeric Excess |

| Asymmetric Phenylation | PhMgBr / Chiral Ligand | N-protected-4-piperidone | Up to 99% ee |

| Chiral Auxiliary | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | N-protected-4-piperidone | >96% de |

| Diastereoselective Reduction | Chiral Reducing Agent | N-protected-4-phenyl-2,3-dihydropyridin-4-one | >95% de |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is fundamental to optimizing the synthesis of this compound.

The Ritter reaction is a frequently employed method for installing the acetamido group at the C-4 position. This reaction typically proceeds from the tertiary alcohol precursor, 1-Boc-4-hydroxy-4-phenylpiperidine, under strong acidic conditions with acetonitrile. The mechanism involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a stable tertiary carbocation at C-4. The stability of this carbocation is enhanced by the presence of the phenyl group. The nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion upon aqueous workup yields the desired N-acetylated amine.

Computational studies on related systems have helped to elucidate the transition states of these transformations. For the nucleophilic addition of the phenyl group to the piperidone, the transition state geometry, whether it be a chair-like or boat-like conformation of the piperidine ring, can influence the stereochemical outcome.

Controlling selectivity is paramount.

Chemoselectivity: In a molecule with multiple functional groups, ensuring that reactions occur only at the desired site is crucial. For instance, during the introduction of the phenyl group to N-Boc-4-piperidone, the Boc protecting group must remain intact. The choice of reagents and reaction conditions is therefore critical to avoid cleavage of this acid-labile protecting group.

Regioselectivity: This is particularly relevant if using precursors with multiple reactive sites. For the synthesis of this compound, the starting materials are typically chosen to have a single, well-defined site for phenyl addition and subsequent amidation, thus simplifying regiochemical control.

Stereoselectivity: As discussed in section 2.4, controlling the stereochemistry at C-4 is often the most significant challenge. The choice of chiral catalysts or auxiliaries is the primary method for achieving high stereoselectivity. The conditions of the Ritter reaction, such as temperature and acid catalyst, can also influence the stereochemical integrity of the product, as racemization via the carbocation intermediate is a potential side reaction.

Development of Scalable and Efficient Synthetic Routes for Academic and Industrial Applications

A common scalable approach starts from commercially available N-Boc-4-piperidone. The synthesis can be streamlined into a two-step process:

Phenylation: The addition of phenylmagnesium bromide to N-Boc-4-piperidone in a suitable solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be performed on a large scale to produce 1-Boc-4-hydroxy-4-phenylpiperidine. Process optimization would focus on controlling the reaction temperature to minimize side reactions and ensure safe handling of the Grignard reagent.

Ritter Reaction: The crude tertiary alcohol from the first step can then be subjected to Ritter reaction conditions. Using a mixture of acetic acid and sulfuric acid with acetonitrile is a common industrial practice. The product, this compound, can then be isolated through crystallization, which also serves as a purification step.

The efficiency of this route is enhanced by the high yields often achievable in both steps and the potential for a "one-pot" or "telescoped" synthesis where the intermediate alcohol is not isolated, thus saving time and resources.

The following table outlines a comparison of potential synthetic routes for scalability.

| Route | Starting Materials | Key Steps | Advantages for Scalability | Potential Challenges |

| Route A | N-Boc-4-piperidone, Phenylmagnesium bromide, Acetonitrile | Grignard Reaction, Ritter Reaction | Convergent, high-yielding steps, uses common reagents. | Exothermic Grignard reaction requires careful thermal management. |

| Route B | 4-Phenylpyridine, Boc-anhydride | N-Boc protection, Catalytic hydrogenation, Functional group interconversion | Avoids Grignard reagents. | Multiple steps may lower overall yield; hydrogenation requires specialized equipment. |

Chemical Reactivity and Derivatization of 1 Boc 4 Acetamido 4 Phenylpiperidine

Transformations Involving the Piperidine (B6355638) Nitrogen after Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is instrumental in modulating the reactivity of the molecule. Its removal is a critical first step to enable further functionalization at the nitrogen atom. The deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the free secondary amine, 4-acetamido-4-phenylpiperidine. unodc.org This deprotected intermediate serves as a versatile precursor for various N-substitution reactions.

N-Alkylation:

The secondary amine of the deprotected piperidine can readily undergo N-alkylation with a variety of alkyl halides or other alkylating agents. This reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated and to facilitate the nucleophilic attack of the nitrogen. researchgate.net For instance, in the synthesis of fentanyl and its analogs, the deprotected intermediate is N-alkylated with a phenethyl group. nih.govplos.orgosti.gov

A particularly effective method for N-alkylation is reductive amination. masterorganicchemistry.comharvard.edusciencemadness.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN), which are mild enough to selectively reduce the iminium ion without affecting other functional groups. masterorganicchemistry.comharvard.eduorganic-chemistry.orgorganic-chemistry.org

Table 1: Conditions for N-Alkylation via Reductive Amination

| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-acetamido-4-phenylpiperidine | Aldehyde/Ketone | Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Good to Excellent | harvard.edu |

| 4-acetamido-4-phenylpiperidine | Aldehyde/Ketone | Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Good to Excellent | organic-chemistry.org |

N-Arylation:

The introduction of an aryl group at the piperidine nitrogen can be achieved through N-arylation reactions. Traditional methods like the Buchwald-Hartwig amination, which employs a palladium catalyst and a phosphine (B1218219) ligand, are effective for this transformation. More recently, copper-catalyzed N-arylation reactions have also been developed, offering a cost-effective alternative. nih.gov These methods allow for the coupling of the deprotected piperidine with a variety of aryl halides or triflates.

Chemical Modifications and Functionalization of the Acetamido Group

The acetamido group (-NHC(O)CH3) in 1-Boc-4-acetamido-4-phenylpiperidine offers another site for chemical modification, although it is generally less reactive than the deprotected piperidine nitrogen.

Amide Hydrolysis:

The acetamido group can be hydrolyzed to the corresponding primary amine under harsh acidic or basic conditions, typically requiring prolonged heating. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com This transformation would yield 1-Boc-4-amino-4-phenylpiperidine, a valuable intermediate for the synthesis of other derivatives.

Reduction of the Amide:

The amide can be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the acetamido group to an N-ethyl group, providing another avenue for structural diversification.

Directed Functionalization and Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution.

Directed Ortho-Metalation (DoM):

The acetamido group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, such as n-butyllithium or sec-butyllithium. uwindsor.cawikipedia.orgharvard.eduorganic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce functional groups specifically at the ortho position. This strategy provides a powerful tool for regioselective functionalization of the phenyl ring. The Boc-protected piperidine ring, being electron-donating, would further activate the phenyl ring towards this transformation.

Table 2: Examples of Electrophiles Used in Directed Ortho-Metalation

| Electrophile | Introduced Functional Group |

|---|---|

| Iodine (I2) | Iodo |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon dioxide (CO2) | Carboxyl (-COOH) |

| Alkyl halides (R-X) | Alkyl |

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can also be employed to functionalize the phenyl ring. The acetamido group is an ortho, para-directing group, while the piperidine ring is also an activating and ortho, para-directing group. The regioselectivity of these reactions would depend on the specific reaction conditions and the interplay of the electronic and steric effects of both substituents.

Exploration of Unique Reactivity Profiles Under Various Reaction Conditions

The interplay of the different functional groups in this compound can lead to unique reactivity profiles under specific reaction conditions. For example, the synthesis of various fentanyl analogs demonstrates how the core structure can be elaborated through a sequence of deprotection, N-alkylation, and acylation steps. nih.govplos.orgosti.gov The choice of reagents and reaction conditions at each step can be fine-tuned to achieve the desired transformation with high selectivity and yield.

Furthermore, the 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in medicinal chemistry, found in a variety of opioid analgesics. wikipedia.orgsigmaaldrich.comnih.gov The chemical modifications described above can be utilized to synthesize libraries of compounds for structure-activity relationship (SAR) studies, aiming to develop new therapeutic agents with improved properties. google.comresearchgate.netnih.gov

Role As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Utilization in the Construction of Advanced Chemical Scaffolds

The 4,4-disubstituted piperidine (B6355638) framework, and specifically the 4-phenylpiperidine (B165713) core, is recognized as a privileged scaffold in medicinal chemistry. mdpi.com This is due to its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. 1-Boc-4-acetamido-4-phenylpiperidine serves as a key starting material for the synthesis of several advanced chemical scaffolds.

A primary application of this intermediate is in the synthesis of potent opioid receptor modulators. nih.govresearchgate.net The phenylpiperidine structure is the foundational core for a major class of opioids, including fentanyl and its analogues. nih.gov The intermediate 1-Boc-4-AP, a related compound, is a well-known precursor in the manufacture of fentanyl and various derivatives. wikipedia.org Synthetic routes often involve the use of N-protected 4-anilinopiperidine derivatives to build the final, complex structures.

Furthermore, the piperidine moiety is a crucial component in the design of antagonists for the neurokinin-1 (NK1) receptor. psu.eduresearchgate.net These antagonists are investigated for treating conditions like emesis and pain. psu.edunih.gov The synthesis of non-peptide NK1 receptor antagonists has identified the 4-aminopiperidine (B84694) scaffold as a key structural element for achieving high binding affinity. researchgate.net The development of these therapeutic agents often relies on building blocks like this compound to create libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Precursor in Multistep Syntheses of Functional Molecules

The utility of this compound as a precursor is evident in numerous multistep synthetic sequences that lead to functional molecules with significant biological activity. Its structure allows for sequential and controlled modifications, making it an ideal starting point for complex targets.

The synthesis often begins with a simpler, commercially available precursor like N-Boc-4-piperidone. un.orgincb.org This can be converted through various methods, such as reductive amination, to introduce the 4-amino-4-phenyl moiety. For instance, a general process for creating related structures involves the hydrogenation of a mixture of ethylamine (B1201723) and 1-tert-butoxycarbonyl-4-piperidone, followed by acylation and deprotection. google.com

An example of its application is in the synthesis of novel loperamide (B1203769) analogs, which are potential μ-opioid receptor agonists. mdpi.com In these syntheses, a 4-phenylpiperidine scaffold is a key intermediate. mdpi.com The following table outlines a representative coupling reaction that could be part of such a multistep synthesis, showcasing the transformation of a piperidine-containing intermediate.

| Reactant A | Reactant B | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| tert-butyl 4-aminopiperidine-1-carboxylate | 4-bromo-1-fluorobenzene | Tris(dibenzylideneacetone)dipalladium(0), 2'-(dicyclohexylphosphino)-N,N-dimethyl-[1,1'-biphenyl]-2-amine | Xylene | 140 °C, 4 hours | 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 66% |

This type of palladium-catalyzed cross-coupling reaction is a common strategy for forming the C-N bond that links the phenyl ring to the piperidine nitrogen, a crucial step in building the core of many functional molecules.

Design Principles for Integrating 4,4-Disubstituted Piperidine Building Blocks

The integration of 4,4-disubstituted piperidine building blocks into drug candidates is guided by several key design principles centered on stereochemistry and conformational rigidity. The piperidine ring is not planar and typically adopts a chair conformation. This rigid structure orients the substituents at the 4-position into defined axial and equatorial positions, which is critical for receptor binding and biological activity.

The 4-phenylpiperidine scaffold, in particular, has been extensively studied to understand its structure-activity relationships (SAR). nih.govresearchgate.net The phenyl group often acts as a crucial pharmacophoric element that fits into a specific hydrophobic pocket of the target receptor. Modifications to this phenyl ring, such as the addition of substituents, can fine-tune the binding affinity and selectivity of the molecule.

The presence of a second substituent at the C4 position, as in this compound, further constrains the molecule's conformation and introduces additional points of interaction with the receptor. This can lead to enhanced potency and a more desirable pharmacological profile. The development of new synthetic methods to access diversely substituted piperidines is an active area of research, as even small changes to the substitution pattern can significantly impact biological activity. kcl.ac.uk For example, the introduction of a methyl group on the piperidine ring of fentanyl analogues can dramatically alter their binding behavior and potency. kcl.ac.uk

Influence of the Boc Protecting Group on Subsequent Coupling and Derivatization Reactions

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis due to its unique stability and cleavage characteristics. Its influence on subsequent reactions is a critical consideration in the synthetic planning for molecules derived from this compound.

The Boc group is stable to a wide range of reaction conditions, including most nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform modifications on other parts of the molecule without affecting the protected piperidine nitrogen. For example, it is compatible with transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are often used to form carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This allows for the elaboration of the phenyl ring or other parts of the scaffold while the piperidine nitrogen remains protected.

A key feature of the Boc group is its lability under acidic conditions. organic-chemistry.org It can be readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, often at room temperature. google.com This deprotection step unmasks the secondary amine of the piperidine ring, which can then participate in subsequent coupling and derivatization reactions, such as N-alkylation or N-acylation, to complete the synthesis of the target molecule.

The following table summarizes typical conditions for the deprotection of Boc-protected amines.

| Reagent | Solvent | Temperature | Reference |

|---|---|---|---|

| 5-6M HCl in Isopropanol (IPA) | Toluene/IPA | 50 °C | google.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | organic-chemistry.org |

| Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) | Solvent-free | Room Temperature | organic-chemistry.org |

The strategic use of the Boc protecting group—its resilience during certain synthetic steps and its clean removal for subsequent functionalization—is a cornerstone of the synthetic utility of this compound and related intermediates.

Advanced Analytical Methodologies for Research and Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-Boc-4-Acetamido-4-phenylpiperidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of a compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected.

Aromatic Protons: The protons on the phenyl group would appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. The multiplicity of these signals (e.g., multiplets) would depend on the substitution pattern and coupling between adjacent protons.

Piperidine (B6355638) Protons: The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region. The axial and equatorial protons are diastereotopic and would therefore have different chemical shifts and coupling constants. Protons adjacent to the nitrogen atom are typically found in the range of δ 2.7 to 4.2 ppm, with those closer to the Boc-protecting group being deshielded. Protons at the C2, C3, C5, and C6 positions would likely appear as multiplets.

Amide Proton: The N-H proton of the acetamido group would appear as a singlet or a broad singlet, typically in the range of δ 5.5 to 8.5 ppm, and its chemical shift can be solvent-dependent.

Acetamido Methyl Protons: The three protons of the methyl group in the acetamido moiety (–NHC(O)CH₃) would give rise to a sharp singlet, expected around δ 1.8 to 2.2 ppm.

Boc Protons: The nine equivalent protons of the tert-butyl group in the Boc protecting group would produce a characteristic sharp singlet at approximately δ 1.4 to 1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbons: Two signals are expected in the downfield region for the carbonyl carbons: one for the Boc group (δ ~155 ppm) and one for the amide group (δ ~170 ppm).

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 120-140 ppm range.

Quaternary Carbon: The C4 carbon of the piperidine ring, which is bonded to both the phenyl and acetamido groups, would appear as a singlet around δ 55-65 ppm.

Piperidine Carbons: The methylene carbons of the piperidine ring would be found in the aliphatic region.

Boc Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group would be observed around δ 80 ppm and δ 28 ppm, respectively.

Acetamido Methyl Carbon: The methyl carbon of the acetamido group would appear at approximately δ 24 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish proton-proton and proton-carbon correlations, respectively, further confirming the structural assignment. For instance, in related Boc-protected piperidines, ¹³C NMR signals for the Boc group's quaternary carbon are typically found around 79-80 ppm, while the methyl carbons appear near 28.7 ppm princeton.edu.

Interactive Table: Predicted NMR Chemical Shifts (δ ppm)

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Phenyl-H | 7.2 - 7.6 (m) | 120 - 140 |

| Piperidine-H (axial/equatorial) | 1.8 - 4.2 (m) | 30 - 50 |

| Amide N-H | 5.5 - 8.5 (s, br) | N/A |

| Acetamido CH₃ | 1.8 - 2.2 (s) | ~24 |

| Boc C(CH₃)₃ | 1.4 - 1.5 (s) | ~28 |

| Boc C (CH₃)₃ | N/A | ~80 |

| Amide C=O | N/A | ~170 |

| Boc C=O | N/A | ~155 |

Utilization of Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.

With a molecular formula of C₁₈H₂₆N₂O₃, the compound has a monoisotopic mass of 318.1943 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

Under electron ionization (EI) conditions, typically found in GC-MS analysis, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of a tert-butyl radical: A prominent fragment ion would be observed at [M-57]⁺, resulting from the cleavage of the tert-butyl group from the Boc moiety.

Loss of isobutylene: A fragment at [M-56]⁺ can occur via McLafferty rearrangement.

Loss of the entire Boc group: Cleavage of the N-Boc bond can result in a fragment at [M-100]⁺ or [M-101]⁺.

Fragments related to the piperidine ring: Further fragmentation can lead to ions characteristic of the substituted piperidine structure.

The analysis of fentanyl precursors often involves both gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) cfsre.org. For the related compound 4-Anilino-1-Boc-piperidine, a base peak at m/z 57 has been observed in EI-MS, corresponding to the stable tert-butyl cation policija.si.

Interactive Table: Key Mass Spectrometry Fragments

| Fragment | m/z Value (Predicted) | Description |

| [M+H]⁺ | 319.19 | Protonated molecular ion (ESI) |

| [M+Na]⁺ | 341.18 | Sodiated molecular ion (ESI) |

| [M]⁺˙ | 318.19 | Molecular ion (EI) |

| [M-57]⁺ | 261.14 | Loss of tert-butyl radical (•C(CH₃)₃) |

| [M-100]⁺ | 218.14 | Loss of Boc group as CO₂ + isobutylene |

Employment of Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in this compound.

The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band between 3300 and 3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and methyl/tert-butyl groups are observed just below 3000 cm⁻¹.

Carbonyl (C=O) Stretches: Two distinct and strong carbonyl absorption bands are expected. The amide I band (from the acetamido group) should appear around 1650-1680 cm⁻¹. The urethane (Boc group) carbonyl stretch is typically found at a higher frequency, around 1690-1710 cm⁻¹. In similar Boc-protected piperidine structures, this carbamate carbonyl stretch is often observed near 1692 cm⁻¹ princeton.edu.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-N Stretch: The C-N stretching vibrations of the amide and the piperidine ring would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Boc C=O | Stretch | 1690 - 1710 |

| Amide C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatography is essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for its analysis.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar stationary phase that effectively retains the compound.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol is typically used. For related piperidine compounds, mobile phases consisting of acetonitrile and water with additives have proven effective nih.govnih.gov.

Detection: Ultraviolet (UV) detection is suitable due to the presence of the phenyl chromophore. The detection wavelength would be set around 254 nm to monitor the aromatic system.

Purity Assessment: The purity of the sample is determined by integrating the peak area of the main compound and any impurities. A purity level of ≥98% is often required for reference standards policija.si.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS).

Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, is generally used unodc.org.

Injection: A split/splitless injector is used to introduce the sample, which is typically dissolved in a volatile organic solvent. The injector temperature must be high enough to ensure rapid volatilization without causing thermal degradation. An injector temperature of around 280°C has been used for similar compounds policija.si.

Oven Program: A temperature-programmed oven is used to elute the compound. A typical program might start at a moderate temperature (e.g., 150-170°C) and ramp up to a higher temperature (e.g., 290-300°C) to ensure the elution of the compound within a reasonable time policija.siunodc.org.

Detection: A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) provides identification based on the compound's mass spectrum nih.gov.

Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Theoretical and Computational Chemistry Studies Relevant to Piperidine Derivatives

Quantum Chemical Calculations for Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents can lead to various conformational isomers. For a 4,4-disubstituted piperidine like the one , the primary conformational flexibility arises from the orientation of the substituents on the nitrogen and the potential for ring inversion, though the latter is often energetically costly.

In the case of 1-Boc-4-Acetamido-4-phenylpiperidine, the piperidine ring is expected to exist predominantly in a chair conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the acetamido and phenyl groups at the C4 position introduce significant steric interactions that dictate the preferred geometry.

Computational studies on related 4-phenylpiperidine (B165713) analgesics have shown that phenyl equatorial conformations are generally preferred. nih.gov However, phenyl axial conformers can be energetically accessible, with energy differences as low as 0.6-0.7 kcal/mol for some derivatives. nih.gov The presence of a bulky Boc group on the nitrogen introduces its own set of conformational considerations due to the partial double bond character of the N-C(O) bond, which can influence the orientation of adjacent substituents.

A general representation of the relative energies of different conformers for substituted piperidines is provided in the table below, based on computational studies of analogous systems.

| Conformer | Substituent Orientation | Typical Relative Energy (kcal/mol) | Notes |

| Chair | Phenyl Equatorial | 0 (Reference) | Generally the most stable conformer for 4-phenylpiperidines. |

| Chair | Phenyl Axial | 0.6 - 3.4 | Energy difference depends on other ring substituents. nih.gov |

| Twist-Boat | - | > 5.0 | Significantly higher in energy than chair forms. |

This table is illustrative and based on data for related 4-phenylpiperidine compounds. The exact energy values for this compound would require specific calculations.

Molecular Modeling and Dynamics Simulations to Predict Reactivity

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are powerful techniques for understanding the dynamic behavior of molecules in various environments and for predicting their reactivity. nih.gov MD simulations model the movement of atoms in a molecule over time, providing insights into conformational changes, intermolecular interactions, and the accessibility of reactive sites. arxiv.orgarxiv.org

For a molecule like this compound, MD simulations can be employed to:

Explore conformational space: By simulating the molecule in a solvent, one can observe the transitions between different low-energy conformations and determine their relative populations.

Analyze solvent effects: The interaction of the molecule with solvent molecules can be explicitly modeled, providing a more realistic picture of its behavior in solution.

Identify reactive conformations: MD can reveal which conformations expose certain functional groups, making them more susceptible to chemical attack.

While specific MD studies on this compound are not readily found, the general methodology is widely applied in drug discovery and materials science. nih.gov The process typically involves:

System Setup: Building a model of the molecule and placing it in a simulation box filled with solvent molecules (e.g., water).

Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing the pressure to stabilize.

Production Run: Running the simulation for a sufficient length of time to sample the relevant molecular motions.

Analysis of the resulting trajectory can provide information on various properties, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize interactions with the solvent.

| Simulation Parameter | Description | Typical Application |

| Force Field | A set of parameters describing the potential energy of the system. | Essential for all MD simulations. |

| Simulation Time | The duration of the simulation. | Longer times allow for sampling of slower processes. |

| Temperature | The temperature at which the simulation is run. | Typically set to mimic experimental conditions. |

| Pressure | The pressure at which the simulation is run. | Typically set to atmospheric pressure. |

Computational Studies on Reaction Mechanisms and Selectivity in Synthesis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, helping to understand how reactants are converted into products and what factors control the selectivity of a reaction. For the synthesis of complex molecules like this compound, computational studies can provide detailed insights into the transition states and intermediates involved in key synthetic steps.

The synthesis of 4,4-disubstituted piperidines often involves multi-component reactions or sequential functionalization steps. nih.gov One of the key steps in the synthesis of the target molecule would be the N-acylation to introduce the Boc group and the formation of the acetamido group.

Computational studies on N-acylation reactions, for example, can be used to compare different acylating agents and predict which one will give the highest yield and selectivity. researchgate.net These studies typically involve calculating the energy profile of the reaction pathway, including the energies of the reactants, transition states, intermediates, and products. The height of the energy barrier (activation energy) for the rate-determining step is a key indicator of the reaction rate.

While a specific computational study on the synthesis of this compound is not available, studies on related reactions, such as the synthesis of pyrrolidinedione derivatives, demonstrate the power of these methods. scispace.com For instance, DFT calculations can be used to determine the energy barriers for different proposed mechanistic pathways, allowing researchers to identify the most likely mechanism. scispace.com

The following table provides a hypothetical example of how computational data could be presented for a reaction mechanism study.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Findings |

| N-Bocylation | DFT (B3LYP/6-31G) | 15.2 | The transition state involves a tetrahedral intermediate. |

| Amide Formation | DFT (B3LYP/6-31G) | 18.5 | The reaction is catalyzed by the presence of a base. |

This table is a hypothetical representation to illustrate the type of data generated from computational studies of reaction mechanisms.

Future Research Directions in the Chemistry of Functionalized Piperidine Derivatives

Innovations in Green Chemistry Approaches for Piperidine (B6355638) Synthesis

The synthesis of complex heterocyclic compounds like functionalized piperidines is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. unibo.itfrontiersin.org Future research will continue to push the boundaries of sustainability in this area.

A significant area of innovation lies in biocatalysis , where enzymes are used to perform chemical transformations with high selectivity under mild conditions. Recent studies have demonstrated the first biocatalytic synthesis of piperidine derivatives using immobilized enzymes like Candida antarctica lipase (B570770) B (CALB), which can be reused for multiple catalytic cycles, enhancing the sustainability of the process. rsc.org Another pioneering approach combines biocatalytic C–H oxidation with radical cross-coupling. researchgate.netchemistryviews.org This strategy uses enzymes to selectively introduce hydroxyl groups onto simple piperidine precursors, which are then further functionalized, mimicking the efficiency of well-established aromatic chemistry but for 3D molecules. researchgate.netchemistryviews.org

The use of environmentally benign solvents, particularly water , is another key research thrust. nih.gov Developing catalytic systems that are effective in aqueous media not only reduces reliance on volatile organic solvents but can also offer unique reactivity and selectivity. nih.gov For instance, cobalt catalysts on titanium nanoparticles have been used for the hydrogenation of pyridines to piperidines in water. nih.gov

Furthermore, process intensification through flow chemistry and one-pot multicomponent reactions (MCRs) represents a major direction for greener piperidine synthesis. Flow reactors offer superior control over reaction parameters, enhanced safety, and potential for scalable, continuous production with minimal waste. acs.orgresearchgate.net MCRs, such as the Petrenko-Kritschenko piperidone synthesis, allow for the assembly of complex piperidines from simple starting materials in a single step, maximizing atom economy and procedural efficiency. researchgate.netwikipedia.orgresearchgate.net

Table 1: Emerging Green Chemistry Strategies for Piperidine Synthesis

| Strategy | Key Features | Example Application/Catalyst | Relevant Findings | Citations |

| Biocatalysis | High selectivity, mild conditions, reusable catalysts. | Immobilized Candida antarctica lipase B (CALB) | Catalyzed multicomponent reactions to form piperidines in high yields; catalyst reusable for up to 10 cycles. | rsc.org |

| Biocatalytic C-H Oxidation | Enzymatic hydroxylation of piperidine precursors. | Engineered proline-4-hydroxylase (P4H) | Enables modular construction of complex 3D piperidines by creating functional handles for further reactions. | researchgate.netchemistryviews.org |

| Aqueous Synthesis | Use of water as a green solvent. | Heterogeneous Cobalt or Rhodium catalysts | Efficient hydrogenation of pyridines to piperidines, avoiding hazardous organic solvents. | nih.govorganic-chemistry.org |

| Flow Chemistry | Continuous processing, enhanced safety and scalability. | Electroreductive cyclization in a microreactor | Higher yields and preparative scale synthesis of piperidines compared to batch reactions. | acs.orgresearchgate.net |

| Multicomponent Reactions | One-pot synthesis, high atom economy. | TMSI-catalyzed domino reaction | Efficient one-pot synthesis of highly functionalized piperidines from simple aldehydes, amines, and β-ketoesters. | researchgate.net |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The biological activity of piperidine derivatives is often dependent on their stereochemistry. For molecules like 1-Boc-4-acetamido-4-phenylpiperidine, the absolute configuration of the C4 quaternary center is critical. Consequently, a major focus of future research is the development of novel catalytic systems that provide precise stereocontrol.

Transition-metal catalysis remains a powerhouse for constructing chiral piperidines. Research is actively exploring a range of metals and ligand designs:

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for forming functionalized piperidines. nih.gov Asymmetric annulation strategies and cross-coupling reactions, such as the Negishi coupling of piperidylzinc reagents with aryl halides, provide direct routes to 4-arylpiperidines. nih.govnih.govresearchgate.net Future work will likely focus on expanding the substrate scope and improving the enantioselectivity of these transformations.

Rhodium-Catalyzed Hydrogenation: Asymmetric hydrogenation of pyridine (B92270) precursors using chiral rhodium complexes is a powerful method for producing enantioenriched piperidines. nih.gov Systems have been developed for the dearomatization/hydrogenation of fluorinated pyridines, yielding all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

Iridium-Catalyzed Hydrogenation: Chiral iridium catalysts have shown high efficiency in the asymmetric hydrogenation of pyridinium (B92312) salts, offering another pathway to stereodefined piperidine rings. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts have enabled novel cyclization pathways, such as the one-pot synthesis of piperidin-4-ols from N-homopropargyl amides, which proceeds with excellent diastereoselectivity. scispace.com This method highlights the potential of combining gold catalysis with other transformations in a single, efficient process. scispace.com

Nickel and Copper Co-catalysis: The use of co-catalytic systems, such as palladium/copper for Negishi couplings, has been shown to be effective for synthesizing 4-arylpiperidines. nih.gov Exploring new bimetallic systems could unlock novel reactivity and improve catalytic efficiency.

Beyond transition metals, organocatalysis offers a metal-free alternative for stereoselective synthesis, avoiding issues of metal toxicity and cost, which is a growing area of interest.

Table 2: Selected Catalytic Systems for Stereoselective Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate Example | Key Outcome(s) | Citations |

| Pd(0) / Chiral Ligand | Asymmetric Annulation | Cyclic Carbamate | Access to richly functionalized piperidines with high enantiocontrol. | nih.gov |

| Rh(I) / Pinacol Borane | Dearomatization/Hydrogenation | Fluoropyridines | Highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. | nih.gov |

| Ir(I) / Chiral P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Enantioselective reduction to form chiral piperidines. | nih.gov |

| PPh3AuNTf2 | Cyclization / Rearrangement | N-homopropargyl amide | One-pot synthesis of piperidin-4-ols with excellent diastereoselectivity. | scispace.com |

| Cl2Pd(dppf) / Cu(I) | Negishi Cross-Coupling | 4-(N-Boc-piperidyl)zinc iodide | General and efficient synthesis of 4-arylpiperidines from aryl halides. | nih.gov |

Design of New Functionalized Piperidine Building Blocks for Chemical Research

The compound this compound is a prime example of a highly decorated building block designed for advanced chemical synthesis. Future research will focus on leveraging such platforms to rapidly access diverse and complex molecular architectures for drug discovery and chemical biology.

The value of these building blocks lies in their inherent properties. The saturated, non-planar piperidine ring provides a three-dimensional (3D) scaffold that can lead to improved physicochemical properties and more specific interactions with biological targets compared to traditional flat aromatic structures. chemistryviews.org The presence of multiple, orthogonally-functionalizable groups—the Boc-protected amine, the acetamido moiety, and the phenyl ring—allows for systematic and modular diversification. The Boc group can be removed under acidic conditions to allow N-alkylation, while the phenyl group can be further functionalized via electrophilic aromatic substitution.

The development of novel synthetic methods, as described previously, directly enables the creation of new and more complex piperidine building blocks. For example, methods that allow for the stereoselective installation of substituents at various positions on the ring are crucial for expanding the available chemical space. researchgate.netchemistryviews.org The synthesis of 4-substituted-4-aminopiperidine derivatives, the core of the title compound, has been identified as crucial for creating potent bioactive molecules, including CCR5 antagonists for HIV-1 entry inhibition.

Future efforts will likely concentrate on:

Library Synthesis: Using building blocks like this compound to generate libraries of related compounds for high-throughput screening.

Fragment-Based Drug Design: Employing the functionalized piperidine core as a central fragment to be elaborated upon in the design of new therapeutic agents.

Natural Product Synthesis: Utilizing these advanced intermediates for the efficient and stereoselective total synthesis of complex natural products containing the piperidine motif.

The continued innovation in synthetic methodology will directly fuel the design and application of these sophisticated building blocks, accelerating the discovery of new chemical entities with valuable biological functions.

Table 3: Examples of Bioactive Scaffolds Derived from Functionalized Piperidines

| Piperidine Scaffold | Therapeutic Area / Target | Significance | Citations |

| 4-Arylpiperidines | Opioid Receptors (mu) | Core structure for analgesics and other CNS agents. | nih.gov |

| 4-Arylpiperidines | Sigma Receptors | Potential for developing novel psychotherapeutic agents. | nih.gov |

| 4-(Hetero)arylpiperidines | Antitubercular | Activity against Mycobacterium tuberculosis. | researchgate.net |

| Piperazino-piperidine Amides | CCR5 Receptor Antagonists | Development of HIV-1 entry inhibitors. | |

| 4-Anilidopiperidines | Opioid Synthesis | Key intermediates in the synthesis of potent analgesics like fentanyl and its analogues. | google.comfederalregister.gov |

Q & A

Q. How should researchers design experiments to study the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.